1,6-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
1,6-Dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound with the molecular formula C11H14O2. It belongs to the class of indene derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of a carboxylic acid group attached to the indene ring system, which is further substituted with two methyl groups at positions 1 and 6.
Preparation Methods
The synthesis of 1,6-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1,6-dimethyl-2,3-dihydro-1H-indene with carbon dioxide in the presence of a strong base can yield the desired carboxylic acid. Industrial production methods often involve the use of catalytic processes to enhance the yield and purity of the compound .
Chemical Reactions Analysis
1,6-Dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,6-Dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,6-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the indene ring system can interact with hydrophobic regions of proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
1,6-Dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with other similar compounds, such as:
1,6-Dimethylindane: Lacks the carboxylic acid group, resulting in different chemical properties and reactivity.
2,3-Dihydro-1H-indene-1-carboxylic acid: Lacks the methyl groups, leading to variations in its physical and chemical behavior.
1,6-Dimethyl-2,3-dihydro-1H-indene-2-carboxylic acid: The carboxylic acid group is positioned differently, affecting its reactivity and applications
These comparisons highlight the unique features of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,6-dimethyl-2,3-dihydroindene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-3-4-9-5-6-12(2,11(13)14)10(9)7-8/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBKURKEGSDRKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2(C)C(=O)O)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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